1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone
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Overview
Description
1-(2,6-Diazaspiro[34]octan-6-yl)ethanone is a chemical compound with the molecular formula C8H14N2O It is characterized by a spirocyclic structure, which includes a diazaspiro core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diamine with a ketone under acidic conditions to form the spirocyclic structure. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 60-100°C)
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar solvents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antitubercular drugs.
Materials Science: The compound’s unique spirocyclic structure makes it useful in the design of novel materials with specific properties.
Biological Studies: It is used in studies exploring the interaction of spirocyclic compounds with biological targets, aiding in the understanding of their biological activity.
Mechanism of Action
The mechanism of action of 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone involves its interaction with specific molecular targets. For instance, in antitubercular applications, the compound’s nitrofuran derivatives undergo reduction by bacterial enzymes, generating reactive intermediates that are lethal to the bacteria . This process involves:
Molecular Targets: Bacterial enzymes that reduce nitrofuran moieties.
Pathways: Generation of reactive intermediates that damage bacterial cells.
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octane: A core structure similar to 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone, used in various chemical syntheses.
Nitrofuran Derivatives: Compounds with nitrofuran moieties that exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to form stable derivatives and undergo diverse chemical reactions makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7(11)10-3-2-8(6-10)4-9-5-8/h9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMPOWXAPBHMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(C1)CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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